molecular formula C11H17Cl2N B1471501 1-(2-Chlorophenyl)pentan-1-amine hydrochloride CAS No. 2098024-85-0

1-(2-Chlorophenyl)pentan-1-amine hydrochloride

Cat. No.: B1471501
CAS No.: 2098024-85-0
M. Wt: 234.16 g/mol
InChI Key: OYVUDSXAMYWHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17Cl2N. It is a derivative of phenylpentanamine, where a chlorine atom is substituted at the second position of the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)pentan-1-amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with pentan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpentanamines.

Scientific Research Applications

1-(2-Chlorophenyl)pentan-1-amine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of amine compounds with biological systems.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)pentan-1-amine hydrochloride
  • 1-(2-Bromophenyl)pentan-1-amine hydrochloride
  • 1-(2-Iodophenyl)pentan-1-amine hydrochloride

Uniqueness

1-(2-Chlorophenyl)pentan-1-amine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological systems. The chlorine atom can also affect the compound’s lipophilicity and ability to cross biological membranes, making it distinct from its fluorine, bromine, and iodine analogs.

Properties

IUPAC Name

1-(2-chlorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-2-3-8-11(13)9-6-4-5-7-10(9)12;/h4-7,11H,2-3,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUDSXAMYWHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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